Cyhalodiamide

Catalog No.
S927934
CAS No.
1262605-53-7
M.F
C22H17ClF7N3O2
M. Wt
523.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyhalodiamide

CAS Number

1262605-53-7

Product Name

Cyhalodiamide

IUPAC Name

3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide

Molecular Formula

C22H17ClF7N3O2

Molecular Weight

523.8 g/mol

InChI

InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35)

InChI Key

NNRSYETYEADPBW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N

Mode of Action Studies:

Cyhalodiamide's exact mechanism of action is still under investigation. However, research suggests it disrupts insect muscle function by targeting ryanodine receptors. These receptors play a crucial role in calcium signaling, essential for muscle contraction. By interfering with this process, cyhalodiamide causes paralysis and death in insects []. Studies employing cyhalodiamide can help researchers understand the specific mechanisms of ryanodine receptors and their role in insect physiology.

Environmental Fate and Degradation:

The environmental impact of insecticides is a critical concern. Research explores cyhalodiamide's behavior in various environments, such as rice paddy fields. Studies have shown that cyhalodiamide degrades relatively quickly in rice straw, paddy soil, and water []. This degradation process is mediated by microbial communities, with specific strains like Pseudomonas azotoformans QDZ-1 identified as capable of breaking down cyhalodiamide []. Research in this area helps assess the environmental safety of cyhalodiamide and develop strategies for its responsible use.

Development of Analytical Methods:

Accurate detection and quantification of insecticides are essential for monitoring residues in food and environmental samples. Research efforts are directed towards developing sensitive analytical methods for cyhalodiamide. Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been established for efficient detection of cyhalodiamide in rice field environments []. These advancements enable researchers to precisely track cyhalodiamide in the environment and ensure food safety.

Cyhalodiamide is a synthetic compound classified as a dicarboxylic acid diamide. It is synthesized through the formal condensation of the carboxyl groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile. The molecular formula of cyhalodiamide is C22H17ClF7N3O2C_{22}H_{17}ClF_7N_3O_2 and it features a complex structure that includes multiple functional groups such as amides and nitriles. This compound exhibits physical properties including a density of approximately 1.4g cm31.4\,\text{g cm}^3, a boiling point of 469.1°C469.1\,°C, and a flash point of 237.5°C237.5\,°C .

Typical for amides and dicarboxylic acids. Notably, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of its constituent acids and amines. Additionally, it has been observed to interact with calcium channels in insect muscle cells, specifically targeting ryanodine receptors. This interaction disrupts calcium ion regulation, resulting in muscle contractions and paralysis in target insect species .

Cyhalodiamide exhibits significant insecticidal properties, particularly against pests such as the cabbage caterpillar (Plutella xylostella) and Bursaphelenchus xylophilus (a nematode). Its mechanism of action involves binding to ryanodine receptors in insects, which leads to uncontrolled muscle contractions and ultimately death . Field studies have shown that cyhalodiamide has a relatively short half-life in agricultural environments, ranging from 4.2 to 13.6 days depending on the substrate (e.g., rice straw or paddy soil) .

The synthesis of cyhalodiamide can be accomplished through several methods:

  • Three-Step Ring-Opening and Closure Sequence: This method begins with the ring-opening of 3-chlorophthalic anhydride using 2-amino-2-methylpropionitrile to form phthalic acid monoamide.
  • Condensation Reactions: The subsequent condensation of this intermediate with the appropriate amines leads to the formation of cyhalodiamide.
  • Alternative Synthetic Routes: Various patents outline different formulations involving cyhalodiamide combined with other insecticides or adjuvants to enhance efficacy .

Cyhalodiamide is primarily utilized as an insecticide in agriculture. It is effective against a range of pests and is often formulated with other active ingredients to create synergistic effects. The compound can be found in various formulations such as emulsions, suspensions, and granules for ease of application . Additionally, its relatively low toxicity to non-target organisms makes it a favorable choice in integrated pest management strategies.

Research on cyhalodiamide has focused on its interactions with various biological systems, particularly its effects on insect physiology. Studies have demonstrated that cyhalodiamide disrupts calcium signaling pathways in insects by binding to ryanodine receptors . Additionally, its degradation kinetics in environmental settings suggest that it breaks down into less harmful metabolites over time, which is crucial for assessing its ecological impact .

Several compounds share structural or functional similarities with cyhalodiamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
CyhalothrinC22H23ClF3N3O3C_{22}H_{23}ClF_3N_3O_3A synthetic pyrethroid insecticide; targets sodium channels in insects.
HexaflumuronC15H10ClF6NC_{15}H_{10}ClF_6NAn insect growth regulator; inhibits chitin synthesis during molting.
Emamectin BenzoateC27H33O5NC_{27}H_{33}O_{5}NA macrocyclic lactone; disrupts neurotransmission by enhancing GABA activity.
AbamectinC27H43O7NC_{27}H_{43}O_{7}NSimilar to emamectin; used for its neurotoxic effects on insects.

Cyhalodiamide's unique mechanism targeting ryanodine receptors distinguishes it from these other compounds, which primarily affect sodium channels or inhibit growth processes.

Multi-Step Ring-Opening/Ring-Closure Synthesis Mechanisms

The synthesis of Cyhalodiamide follows a sophisticated three-step ring-opening/ring-closure/ring-opening sequence that represents a significant advancement in phthalic diamide chemistry [1]. This multi-step mechanism begins with the initial ring-opening of 3-chlorophthalic anhydride using 2-amino-2-methylpropionitrile as the nucleophilic reagent [1]. The reaction proceeds through a nucleophilic attack on the anhydride carbonyl group, resulting in the formation of a phthalic acid monoamide intermediate [1].

The ring-opening mechanism follows established principles of anhydride reactivity, where the electrophilic nature of the anhydride carbonyl carbon facilitates nucleophilic attack [2]. The 3-chlorophthalic anhydride substrate exhibits enhanced reactivity compared to unsubstituted phthalic anhydride due to the electron-withdrawing effects of the chlorine substituent [2]. This electronic activation promotes the initial ring-opening step by increasing the electrophilicity of the carbonyl carbon atoms [2].

Following the initial ring-opening, the phthalamic acid derivative undergoes a critical ring-closure reaction under acidic conditions to form the phthalic isoimide intermediate [1]. This cyclization process represents a key mechanistic step that determines the overall efficiency of the synthetic pathway [3]. The isoimide formation mechanism involves intramolecular nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon, resulting in the formation of a five-membered cyclic structure [3].

The mechanistic pathway of isoimide formation has been extensively studied and follows a well-established route where the intermediate adopts a kinetically favored conformation [3]. The formation of isoimides occurs through mixed anhydride intermediates, which rapidly cyclize through intramolecular oxygen-acylation pathways [3]. The selectivity toward isoimide formation over imide formation depends on the electronic nature of the substituents and the reaction conditions employed [3].

The final ring-opening step involves the reaction of the phthalic isoimide intermediate with 2-methyl-4-heptafluoroisopropylaniline to yield the target Cyhalodiamide compound [1]. This nucleophilic ring-opening proceeds through attack of the aniline nitrogen on the isoimide carbonyl carbon, resulting in the formation of the final diamide structure [1]. The heptafluoroisopropyl substituent on the aniline reactant provides both electronic and steric effects that contribute to the unique properties of the final product [4].

Critical Intermediate Compounds in Production

The production of Cyhalodiamide relies on several critical intermediate compounds that must be carefully controlled to ensure optimal yields and product quality [1]. The first key intermediate is 3-chlorophthalic anhydride, which serves as the starting material for the entire synthetic sequence [2]. This compound exhibits a molecular formula of C8H3ClO3 and demonstrates characteristic reactivity patterns associated with substituted phthalic anhydrides [2].

The phthalic acid monoamide intermediate represents the second critical compound in the synthesis pathway [1]. This intermediate is formed through the ring-opening reaction between 3-chlorophthalic anhydride and 2-amino-2-methylpropionitrile [1]. The stability and reactivity of this intermediate directly influence the efficiency of the subsequent cyclization step [5]. The formation of this monoamide intermediate follows established mechanisms for anhydride-amine reactions, where the nucleophilic attack occurs at the less hindered carbonyl carbon [5].

The phthalic isoimide intermediate constitutes the third critical compound in the synthetic pathway [1]. This five-membered cyclic structure exhibits unique reactivity characteristics that enable the final ring-opening step [3]. The isoimide structure can be distinguished from its imide isomer through spectroscopic analysis, particularly infrared spectroscopy, which shows characteristic carbonyl stretching frequencies [3]. The stability of the isoimide intermediate under the reaction conditions is crucial for maintaining high yields in the overall synthesis [3].

Intermediate CompoundMolecular FormulaKey CharacteristicsCritical Function
3-Chlorophthalic anhydrideC8H3ClO3Electron-withdrawing chlorine substituentStarting material activation
Phthalic acid monoamideC11H9ClN2O3Amphiphilic structureRing-closure precursor
Phthalic isoimideC11H7ClN2O2Five-membered cyclic structureFinal ring-opening substrate
2-Amino-2-methylpropionitrileC4H8N2Geminal disubstitution patternNucleophilic reagent

The 2-amino-2-methylpropionitrile reagent serves as a crucial component in the initial ring-opening reaction [1]. This compound exhibits a unique structural motif with both amino and nitrile functional groups attached to the same carbon center . The geminal disubstitution pattern provides steric bulk that influences the selectivity of the ring-opening reaction and contributes to the stability of the resulting intermediate .

The 2-methyl-4-heptafluoroisopropylaniline reagent represents the final critical intermediate in the synthesis [1]. This highly fluorinated aniline derivative exhibits unique electronic properties due to the presence of seven fluorine atoms in the heptafluoroisopropyl substituent [4]. The electron-withdrawing nature of this substituent significantly influences both the reactivity of the aniline nitrogen and the final properties of the Cyhalodiamide product [4].

Industrial Scalability and Process Engineering Challenges

The industrial production of Cyhalodiamide presents several significant process engineering challenges that must be addressed to achieve economically viable manufacturing [7] [8]. The multi-step synthetic pathway requires careful optimization of reaction conditions, purification methods, and process integration to ensure consistent product quality and yield [7].

Temperature control represents a critical challenge in the industrial-scale synthesis of Cyhalodiamide [9]. The ring-opening and ring-closure reactions exhibit significant temperature sensitivity, requiring precise thermal management to maintain optimal reaction rates while preventing unwanted side reactions [9]. Industrial reactors must be equipped with advanced temperature control systems capable of maintaining reaction temperatures within narrow ranges throughout the entire process [9].

Solvent selection and recovery constitute major economic and environmental considerations in large-scale production [9]. The synthesis requires multiple organic solvents for different reaction steps, and efficient solvent recovery systems are essential for economic viability [9]. The implementation of solvent recycling processes reduces both raw material costs and environmental impact, but requires significant capital investment in distillation and purification equipment [9].

Process optimization studies have identified several key parameters that influence overall production efficiency [10]. The molar ratios of reactants, reaction times, and catalyst loadings must be carefully balanced to maximize yield while minimizing production costs [10]. Advanced process control systems incorporating real-time monitoring and feedback control are essential for maintaining consistent product quality [10].

Quality control and analytical monitoring present additional challenges in industrial production [11]. The multi-step synthesis requires comprehensive analytical methods to monitor intermediate purity and identify potential impurities that could affect final product quality [11]. High-performance liquid chromatography coupled with mass spectrometry methods have been developed specifically for monitoring Cyhalodiamide and related compounds [11].

Process ParameterOptimization RangeCritical ImpactMonitoring Method
Reaction Temperature80-85°CYield and selectivityContinuous thermal monitoring
Residence Time4-8 hoursConversion efficiencyOnline reaction monitoring
Catalyst Loading0.1-0.5 mol%Reaction rateAnalytical assay
Solvent Purity>99.5%Product qualityGas chromatography

Waste management and environmental compliance represent increasingly important challenges in industrial production [7]. The synthesis generates various organic waste streams that require proper treatment and disposal [7]. The implementation of green chemistry principles, including the use of more environmentally friendly solvents and catalysts, is becoming essential for regulatory compliance and sustainable production [7].

Scale-up considerations include the design of appropriate reactor systems capable of handling the specific requirements of each synthetic step [8]. The heterogeneous nature of some reaction mixtures requires specialized mixing and heat transfer equipment to ensure uniform conditions throughout large-scale reactors [8]. The corrosive nature of some intermediates necessitates the use of specialized materials of construction that can withstand the chemical environment [8].

Economic factors play a crucial role in determining the viability of industrial production [8]. The cost of raw materials, particularly the specialized fluorinated reagents, represents a significant portion of overall production costs [8]. Process intensification techniques, including the use of continuous flow reactors and integrated purification systems, offer potential solutions for improving economic efficiency [8].

Ryanodine Receptor Activation Dynamics

Cyhalodiamide exerts its insecticidal activity through selective activation of insect ryanodine receptors, which are large tetrameric calcium release channels located in the sarcoplasmic reticulum membrane of muscle cells [1] [2]. These receptors comprise approximately 5000 amino acids per subunit and function as the primary mediators of calcium-induced calcium release in excitation-contraction coupling [3].

The molecular target of cyhalodiamide has been precisely identified through cryo-electron microscopy studies as the pseudo-voltage sensor domain located in the transmembrane region of the ryanodine receptor [2] [4]. This binding site is situated within the S1 to S4 transmembrane domains, specifically involving residues K4700, Y4701, I4790, and S4919 in the lepidopteran numbering system [5] [6]. The pseudo-voltage sensor domain represents a critical structural feature that differentiates insect ryanodine receptors from their mammalian counterparts.

Upon binding to the pseudo-voltage sensor domain, cyhalodiamide induces a conformational change that directly affects the S4-S5 linker region [2] [7]. This structural alteration triggers channel opening through a mechanism analogous to voltage-sensing in voltage-gated ion channels, where movements of the voltage sensor domains are coupled to pore opening through the S4-S5 linker [4] [8]. The binding of cyhalodiamide disrupts critical stabilizing interactions between Arg4501 from S1, Tyr4720 from S3, and Asp4744 from S4, which are essential for maintaining the closed state of the channel [8].

The activation dynamics of cyhalodiamide-bound ryanodine receptors demonstrate several distinctive characteristics compared to normal physiological activation. While endogenous calcium signaling typically involves controlled, transient calcium release events, cyhalodiamide binding results in sustained channel activation with prolonged calcium efflux from intracellular stores [9] [10]. This uncontrolled calcium release fundamentally alters the normal calcium homeostasis within target organisms, leading to the characteristic symptoms of diamide insecticide poisoning.

ParameterWild-type RyRCyhalodiamide-bound RyR
Receptor TypeTetrameric calcium channelModified tetrameric channel
Subunit Structure~5000 amino acids per subunitSame structure with conformational change
Binding DomainPseudo-voltage sensor domainpVSD with bound cyhalodiamide
Channel Opening MechanismS4-S5 linker movementDisrupted S4-S5 linker function
Calcium Release PatternControlled calcium releaseUncontrolled calcium release
Time to EffectNormal physiological timingRapid onset (1-2 hours)

Calcium Signaling Disruption in Target Organisms

The disruption of calcium signaling by cyhalodiamide represents a fundamental perturbation of cellular homeostasis that leads to the characteristic symptoms and ultimate mortality observed in target insects [9] [11]. Under normal physiological conditions, calcium ions serve as critical second messengers that regulate diverse cellular processes including muscle contraction, neurotransmission, and metabolic function [12] [13].

Cyhalodiamide-induced activation of ryanodine receptors results in massive, uncontrolled release of calcium from the sarcoplasmic reticulum and endoplasmic reticulum stores [4] [10]. This calcium dysregulation manifests initially as rapid feeding cessation, typically observed within 1-2 hours of exposure [14] [15]. The underlying mechanism involves the disruption of normal neuromuscular signaling pathways, as elevated cytosolic calcium concentrations overwhelm the cellular calcium buffering systems and interfere with normal excitation-contraction coupling.

The progression of calcium signaling disruption follows a characteristic temporal pattern. Initial exposure to cyhalodiamide causes larvae to contract to approximately half their normal size within the first 1-2 hours post-application [16]. This contraction reflects the tonic muscle paralysis resulting from sustained calcium release and the inability of muscle fibers to undergo normal relaxation phases. Subsequently, affected insects exhibit general lethargy, regurgitation, and progressive loss of coordinated movement [15] [17].

The molecular basis for these physiological effects lies in the fundamental role of calcium in cellular signaling cascades [18] [13]. Elevated cytosolic calcium concentrations activate numerous calcium-dependent enzymes and signaling pathways simultaneously, leading to metabolic dysfunction and cellular damage. The sustained elevation of calcium also depletes intracellular energy stores as cells attempt to restore normal calcium homeostasis through energy-dependent calcium pumps and transporters.

Water balance becomes severely compromised as calcium signaling disruption affects osmoregulatory mechanisms and normal feeding behavior [15]. The combination of feeding cessation and physiological dysfunction leads to progressive dehydration, which compounds the direct toxic effects of calcium dysregulation. This multi-system failure ultimately results in death within approximately 72 hours of exposure to effective concentrations of cyhalodiamide [14].

Physiological ProcessNormal FunctionCyhalodiamide EffectMechanism
Muscle ContractionRegulated contraction cyclesTonic paralysisUncontrolled Ca2+ release
Feeding BehaviorActive feeding responseFeeding cessationLoss of motor control
Water BalanceMaintained hydrationDehydrationPhysiological dysfunction
Neural FunctionNormal neurotransmissionDisrupted neural signalingCalcium homeostasis disruption
Survival OutcomeOrganism viabilityDeath within 72 hoursMulti-organ failure

Species-Specific Binding Affinities

The species selectivity of cyhalodiamide represents one of its most significant characteristics, with binding affinity studies demonstrating 100-1000 fold greater selectivity for insect ryanodine receptors compared to mammalian counterparts [8] [19]. This selectivity profile is attributed to structural differences in the diamide binding site, which shows approximately 49.5% sequence identity between insect and mammalian ryanodine receptors [8].

Comparative binding studies using recombinant ryanodine receptors have revealed substantial differences in EC50 values between species. For flubendiamide, a structurally related phthalic diamide, Spodoptera frugiperda ryanodine receptors demonstrate an EC50 of 59.3 nM, while rabbit RyR1 shows dramatically reduced sensitivity with an EC50 of 4.5 μM [8]. Similarly, for tetraniliprole, an anthranilic diamide, insect receptors show EC50 values in the range of 174.5 nM compared to 7.6 μM for mammalian receptors [8].

The molecular basis for species selectivity has been elucidated through chimeric receptor studies and mutagenesis experiments [8] [7]. Four critical amino acid residues in the diamide binding pocket differ between insect and mammalian ryanodine receptors. In insect receptors, these positions correspond to K4700, Y4701, I4790, and S4919, while the equivalent positions in mammalian receptors are R4563, F4564, C4657, and L4792 [8]. Among these differences, the L4792S mutation contributes most significantly to the enhanced binding affinity observed with insect receptors [8].

The structural basis for selectivity involves specific molecular interactions between cyhalodiamide and amino acid residues unique to insect ryanodine receptors [20] [7]. Ser4792 in insect receptors forms direct contacts with functional groups on diamide molecules, including cyano groups on anthranilic diamides and halogen substituents on phthalic diamides [8]. These interactions are not possible with the corresponding leucine residue in mammalian receptors, resulting in dramatically reduced binding affinity.

Crystal structure analyses of insect ryanodine receptor domains have revealed additional insect-specific structural features that contribute to selectivity [21] [22]. These include unique loop conformations and secondary structural elements that are absent in mammalian receptors, providing potential targets for the development of even more selective insecticides [20] [23].

The species selectivity of cyhalodiamide extends beyond simple binding affinity differences to encompass functional selectivity in calcium release assays [19] [24]. Even at concentrations where some binding to mammalian receptors occurs, the functional activation of calcium release remains preferentially directed toward insect receptors, further enhancing the safety profile for non-target species.

Species/ReceptorEC50 for Flubendiamide (nM)EC50 for Tetraniliprole (nM)Selectivity RatioKey Binding Residues
Spodoptera frugiperda RyR59.3174.575-fold vs mammalianK4700, Y4701, I4790, S4919
Plutella xylostella RyR~50-70 (estimated)~150-200 (estimated)65-90-fold vs mammalianK4700, Y4701, I4790, S4919
Rabbit RyR1 (mammalian)4,5007,600Baseline (1x)R4563, F4564, C4657, L4792
Human RyR1 (mammalian)>4,500 (estimated)>7,600 (estimated)Baseline (1x)Similar to rabbit RyR1

XLogP3

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Wikipedia

Cyhalodiamide

Dates

Last modified: 08-16-2023

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